molecular formula C16H17ClN4O B2873278 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2189434-81-7

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2873278
CAS No.: 2189434-81-7
M. Wt: 316.79
InChI Key: DTKCMBUAARDQAH-UHFFFAOYSA-N
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Description

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a unique structure that combines a chloropyridine moiety with an azetidine ring and a cyclopentapyridazinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine to obtain 3-chloropyridine.

    Synthesis of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The chloropyridine and azetidine intermediates are coupled together using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Cyclopentapyridazinone Core: The final step involves the cyclization of the coupled intermediate to form the cyclopentapyridazinone core under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another chlorinated pyridine isomer with similar applications.

    4-Chloropyridine: Used in the synthesis of various organic compounds.

Uniqueness

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its azetidine ring and cyclopentapyridazinone core differentiate it from simpler chloropyridine derivatives, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-7-18-5-4-15(13)20-8-11(9-20)10-21-16(22)6-12-2-1-3-14(12)19-21/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKCMBUAARDQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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